molecular formula C22H15ClN4OS B6532674 N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide CAS No. 946267-87-4

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide

Cat. No.: B6532674
CAS No.: 946267-87-4
M. Wt: 418.9 g/mol
InChI Key: ATIFOHYDMFNRIS-UHFFFAOYSA-N
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Description

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide is a benzamide derivative featuring two distinct N-substituents: a 6-chloro-4-methyl-1,3-benzothiazol-2-yl group and a (pyridin-4-yl)methyl group. The benzamide core is substituted with a cyano group at the para position. This structure integrates heterocyclic moieties (benzothiazole and pyridine) known for their roles in medicinal chemistry, particularly in modulating electronic properties and target binding.

Properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4OS/c1-14-10-18(23)11-19-20(14)26-22(29-19)27(13-16-6-8-25-9-7-16)21(28)17-4-2-15(12-24)3-5-17/h2-11H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIFOHYDMFNRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H15ClN4OS, with a molecular weight of approximately 344.84 g/mol. The compound features a benzothiazole core that is functionalized with a cyano group and a pyridine moiety, contributing to its unique properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Core : This can be achieved through the condensation of 2-amino thiophenol with chloroacetic acid under acidic conditions.
  • Chlorination : Chlorination at the 6-position is performed using chlorinating agents such as thionyl chloride.
  • Substitution and Coupling : The cyano and pyridine groups are introduced via nucleophilic substitution reactions.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

Antitumor Activity

Research indicates that this compound exhibits potent antitumor activity against several cancer cell lines, including:

  • HCT116 (colon cancer)
  • MCF7 (breast cancer)
  • A549 (lung cancer)

In vitro assays demonstrate that the compound induces apoptosis in these cell lines, primarily through the modulation of apoptotic pathways involving caspases and Bcl-2 family proteins .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. In particular, it has been tested against:

  • Staphylococcus aureus
  • Escherichia coli

These studies suggest that the compound disrupts bacterial cell wall synthesis and inhibits protein synthesis .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Interaction : The compound may interact with specific receptors in cancer cells, leading to altered signaling pathways that promote apoptosis.

Case Studies

  • Anticancer Efficacy : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast and colon cancer .
  • Antimicrobial Testing : In vitro tests revealed that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 16 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

Comparative Analysis

To better understand the potency of this compound, it is useful to compare it with structurally similar compounds:

Compound NameAntitumor ActivityAntimicrobial ActivityMechanism
N-(6-chloro-4-methyl)benzothiazoleModerateWeakEnzyme inhibition
N-(6-chloro-benzothiazole)acetamideLowModerateReceptor interaction
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[pyridin(4)-methyl]benzamide High Strong Dual mechanism

Comparison with Similar Compounds

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide ()

  • Key Features: Substituents: 4,5-dichloro and 3,5-dimethoxy groups on the benzothiazole and benzamide rings, respectively. Molecular Weight: Notably high due to multiple halogen and methoxy groups .
  • Comparison: The target compound’s 6-chloro-4-methyl-benzothiazole substituent reduces steric bulk compared to 4,5-dichloro. The cyano group in the target compound may improve aqueous solubility relative to the dimethoxy groups in ’s compound.

Pyridinyl-Substituted Benzamides

(Z)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-(pyridin-4-yl)benzamide (M5, )

  • Key Features: Substituents: Thiazolidinone fused ring and pyridin-4-yl group. Molecular Weight: 327.36 g/mol. Solubility: Soluble in DMSO and ethanol .
  • Comparison: The target compound lacks the thiazolidinone moiety but shares the pyridin-4-yl group. The benzothiazole and cyano groups in the target compound may confer higher metabolic stability compared to M5’s dioxothiazolidine system.

Lecozotan Hydrochloride ()

  • Key Features: Substituents: 4-cyano benzamide core, pyridin-2-yl, and a piperazinyl-benzodioxin group. Molecular Weight: 520.00 g/mol. Activity: 5-HT1A receptor antagonist for Alzheimer’s disease .
  • Comparison: The pyridin-4-ylmethyl group in the target compound differs from Lecozotan’s pyridin-2-yl substitution, which may alter receptor binding selectivity. Both compounds utilize a cyano group to modulate electronic properties, but Lecozotan’s piperazinyl-benzodioxin substituent introduces additional complexity.

Anti-LSD1 Benzamide Derivatives ()

  • Examples: N-(4-(2-Aminocyclopropyl)phenyl)-3-(furan-3-yl)benzamide hydrochloride (3b). N-(4-(2-Aminocyclopropyl)phenyl)-4-(pyridin-4-yl)benzamide hydrochloride (6a).
  • Key Features :
    • Substituents: Furan, thiophene, or pyridinyl groups on the benzamide core.
    • Activity: Anti-LSD1 properties, with variations in potency depending on aryl substituents .
  • Comparison :
    • The target compound’s benzothiazole substituent provides a rigid aromatic system absent in ’s derivatives.
    • Hydrochloride salts in ’s compounds enhance solubility, whereas the target compound’s neutral form may require formulation optimization.

Physicochemical and Pharmacological Data Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Solubility Activity Reference
Target Compound ~430 (estimated*) 6-chloro-4-methyl-benzothiazol-2-yl, 4-cyano Not reported Not reported
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide High (exact value unreported) 4,5-dichloro, 3,5-dimethoxy Not reported Not reported
M5 () 327.36 Thiazolidinone, pyridin-4-yl DMSO, ethanol Not specified
Lecozotan Hydrochloride () 520.00 4-cyano, pyridin-2-yl, piperazinyl-benzodioxin Not reported 5-HT1A antagonist
Anti-LSD1 derivatives () 300–400 (approximate) Furan, thiophene, pyridin-4-yl Not reported Anti-LSD1

*Estimated based on molecular formula.

Structural and Functional Implications

  • Benzothiazole vs. Other Heterocycles: The 6-chloro-4-methyl-benzothiazole group in the target compound offers a balance of lipophilicity and steric effects, contrasting with the dichloro-dimethoxy system in and the thiazolidinone in .
  • Pyridinyl Position : Pyridin-4-yl (target compound) vs. pyridin-2-yl (Lecozotan) may influence spatial orientation in receptor binding pockets.

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